molecular formula C4H11ClN2O2 B1445666 2-(2-Aminoethoxy)acetamide hydrochloride CAS No. 1394042-67-1

2-(2-Aminoethoxy)acetamide hydrochloride

Cat. No. B1445666
CAS RN: 1394042-67-1
M. Wt: 154.59 g/mol
InChI Key: JDEYEHFYEZOKIR-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)acetamide hydrochloride” is a chemical compound with the molecular formula C4H11ClN2O2 . It is also known as “N-[2-(2-aminoethoxy)phenyl]acetamide hydrochloride” and has a molecular weight of 230.69 .


Synthesis Analysis

The synthesis of derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) has been described in a patent . This synthetic reaction does not require isolation and purification of intermediates .


Molecular Structure Analysis

The InChI code for “2-(2-Aminoethoxy)acetamide hydrochloride” is 1S/C4H10N2O2.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H2,6,7);1H . The compound appears as a powder and is stored at room temperature .


Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)acetamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 154.595 Da and a mono-isotopic mass of 154.050903 Da .

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Derivatives for Pharmaceutical Applications : Research on derivatives of acetamides, such as "2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride," demonstrates their importance in the synthesis of complex molecules for pharmaceutical applications. The methodology involves converting amino sugars into their acetamido counterparts, showcasing the role of acetamide derivatives in medicinal chemistry (Horton, 2003).

  • Potential Pesticide Development : Studies on N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives highlight their potential as pesticides. X-ray powder diffraction characterizes these compounds, underlining the importance of acetamide derivatives in developing new agrochemicals (Olszewska, Tarasiuk, & Pikus, 2009).

Analytical Chemistry Applications

  • Sensitive Detection of Carbonyl Compounds : A study utilizing 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide demonstrates its application as a molecular probe for detecting trace amounts of carbonyl compounds in environmental samples. This showcases the use of acetamide derivatives in enhancing analytical methods for environmental monitoring (Houdier, Perrier, Defrancq, & Legrand, 2000).

Pharmacology and Drug Design

  • Anticancer and Antiamnesic Activities : The synthesis of diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives from "2-Acetamido-2-deoxy-D-glucose hydrochloride" shows promise in inducing apoptosis in leukemia cells and possessing antiamnesic activities. This illustrates the therapeutic potential of acetamide derivatives in cancer treatment and cognitive disorders (Myszka, Bednarczyk, Najder, & Kaca, 2003).

  • Anti-Inflammatory and Analgesic Drug Development : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and analyzed for its anticancer activity through in silico modeling. This highlights the potential of acetamide derivatives in the development of new therapeutic agents targeting specific receptors (Sharma et al., 2018).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing cancer . Safety precautions include avoiding inhalation, ingestion, and contact with skin or eyes .

properties

IUPAC Name

2-(2-aminoethoxy)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEYEHFYEZOKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethoxy)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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